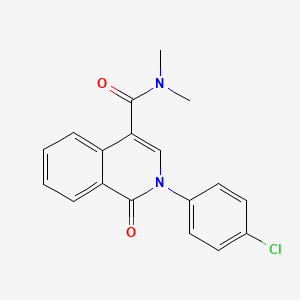

2-(4-chlorophenyl)-N,N-dimethyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide

CAS No.: 477850-74-1

Cat. No.: VC6081720

Molecular Formula: C18H15ClN2O2

Molecular Weight: 326.78

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 477850-74-1 |

|---|---|

| Molecular Formula | C18H15ClN2O2 |

| Molecular Weight | 326.78 |

| IUPAC Name | 2-(4-chlorophenyl)-N,N-dimethyl-1-oxoisoquinoline-4-carboxamide |

| Standard InChI | InChI=1S/C18H15ClN2O2/c1-20(2)17(22)16-11-21(13-9-7-12(19)8-10-13)18(23)15-6-4-3-5-14(15)16/h3-11H,1-2H3 |

| Standard InChI Key | HUSGONWAXDXNQV-UHFFFAOYSA-N |

| SMILES | CN(C)C(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s identity is defined by its IUPAC name, 2-(4-chlorophenyl)-N,N-dimethyl-1-oxoisoquinoline-4-carboxamide, and its SMILES notation, CN(C)C(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)Cl. Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₅ClN₂O₂ |

| Molecular Weight | 326.78 g/mol |

| CAS Registry Number | 477850-74-1 |

| PubChem CID | 1487879 |

| InChI Key | HUSGONWAXDXNQV-UHFFFAOYSA-N |

The presence of a chlorophenyl group at position 2 and a dimethylcarboxamide at position 4 distinguishes it from simpler isoquinoline derivatives .

Structural Analogues

Comparisons with structurally related compounds, such as 2-(4-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (CAS 78364-19-9), highlight the role of the carboxamide group in modulating solubility and target binding . Replacement of the carboxylic acid with a dimethylcarboxamide likely enhances lipophilicity, as evidenced by the higher molecular weight (326.78 vs. 299.72 g/mol) .

Synthesis and Synthetic Strategies

Hypothesized Synthesis Pathway

Although explicit synthesis protocols for this compound are unavailable, routes for analogous isoquinolinecarboxamides suggest a multi-step approach:

-

Formation of the Isoquinoline Core: Cyclization of β-phenylethylamine derivatives via the Pictet-Spengler reaction, followed by oxidation to introduce the ketone group at position 1.

-

Chlorophenyl Incorporation: Suzuki-Miyaura coupling to attach the 4-chlorophenyl group to position 2 of the isoquinoline skeleton .

-

Carboxamide Functionalization: Reaction of the carboxylic acid intermediate (position 4) with dimethylamine using coupling agents like EDCl/HOBt .

Challenges in Synthesis

Key challenges include regioselectivity in introducing substituents and minimizing side reactions during cyclization. Purification may require chromatographic techniques due to the compound’s moderate polarity .

Physicochemical Properties

Solubility and Stability

While solubility data is absent, the compound’s logP (calculated via PubChem: ~3.2) suggests moderate lipophilicity, favoring solubility in organic solvents like DMSO or dichloromethane. Stability under ambient conditions is likely compromised by the reactive ketone group, necessitating storage at low temperatures .

Spectroscopic Characteristics

-

IR Spectroscopy: Expected peaks include C=O stretches (~1650–1750 cm⁻¹ for the ketone and carboxamide) and C-Cl stretches (~750 cm⁻¹).

-

NMR: The ¹H NMR spectrum would feature aromatic protons (δ 7.0–8.5 ppm), dimethylamine singlet (δ 3.0–3.2 ppm), and deshielded protons adjacent to the ketone .

Future Research Directions

Synthesis Optimization

Developing one-pot methodologies to streamline the synthesis and improve yields. Exploring biocatalytic routes for enantioselective synthesis could also be fruitful .

Biological Screening

Prioritize in vitro assays against kinase panels and microbial strains. Computational docking studies could identify putative targets, guiding subsequent experimental work .

Formulation Studies

Investigating nanoformulations to enhance bioavailability, particularly for potential CNS applications where blood-brain barrier penetration is critical .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume